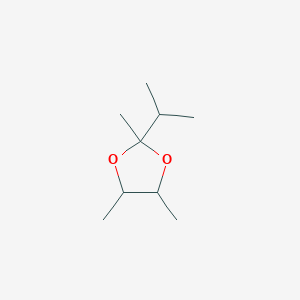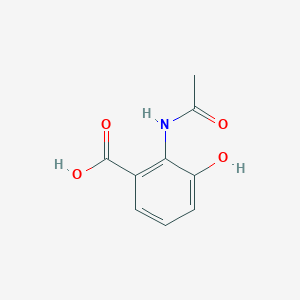
2-acetamido-3-hydroxybenzoic acid
Overview
Description
2-acetamido-3-hydroxybenzoic acid is a derivative of anthranilic acid, characterized by the presence of a hydroxyl group at the third position and an acetyl group attached to the nitrogen atom. This compound is an intermediate in the metabolism of tryptophan and has been studied for its potential antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-acetamido-3-hydroxybenzoic acid can be synthesized through various methods. One common approach involves the acylation of anthranilic acid with acetic anhydride, followed by hydroxylation at the third position. Another method includes the palladium-catalyzed carbonylation of 2-bromoacetanilide in the presence of tri-n-butylamine and water at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acylation and hydroxylation reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid, an important intermediate in the kynurenine pathway.
Reduction: Reduction reactions can convert it into different hydroxyanthranilic acid derivatives.
Substitution: The hydroxyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinolinic acid
Reduction: Various hydroxyanthranilic acid derivatives
Substitution: Substituted anthranilic acid derivatives
Scientific Research Applications
2-acetamido-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound plays a role in the study of tryptophan metabolism and its impact on cellular processes.
Industry: It is utilized in the production of antioxidants and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-acetamido-3-hydroxybenzoic acid involves its role as an intermediate in the kynurenine pathway of tryptophan metabolism. It acts as a free radical scavenger, reducing oxidative stress by degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response pathway . This activity contributes to its potential therapeutic effects in aging and age-associated diseases .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyanthranilic acid: Shares a similar structure but lacks the acetyl group on the nitrogen atom.
N-Acetylanthranilic acid: Similar but without the hydroxyl group at the third position.
Anthranilic acid: The parent compound without the hydroxyl and acetyl modifications.
Uniqueness
2-acetamido-3-hydroxybenzoic acid is unique due to its combined hydroxyl and acetyl functional groups, which confer distinct chemical properties and biological activities. Its role in the kynurenine pathway and potential therapeutic applications in aging and oxidative stress-related conditions highlight its significance in scientific research .
Properties
IUPAC Name |
2-acetamido-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-8-6(9(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWFFIGVUOBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159591 | |
| Record name | 3-Hydroxy-N-acetylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135891-44-0 | |
| Record name | 3-Hydroxy-N-acetylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135891440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-N-acetylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


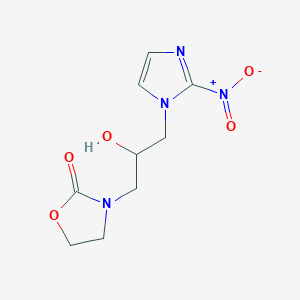
![(2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid](/img/structure/B138770.png)
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
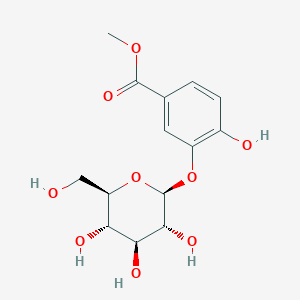
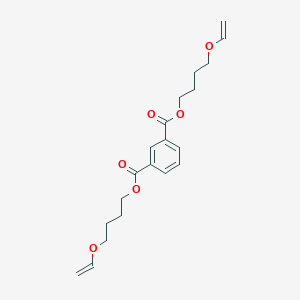

acetate](/img/structure/B138785.png)
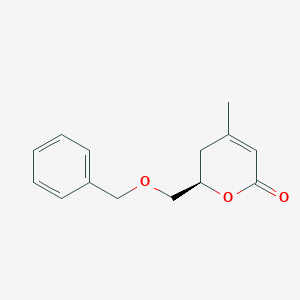
![RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL](/img/structure/B138796.png)




